molecular formula C24H18Cl2N2O2 B2582477 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole CAS No. 477711-54-9

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole

Cat. No.: B2582477
CAS No.: 477711-54-9
M. Wt: 437.32
InChI Key: WTSMGXVHJOVANI-UHFFFAOYSA-N
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Description

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for scale, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-imidazole
  • 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-triazole

Uniqueness

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both electron-donating and electron-withdrawing groups. This unique structure can result in distinct chemical and biological properties compared to similar compounds .

Biological Activity

The compound 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16Cl2N2O2
  • Molecular Weight : 363.24 g/mol

Structural Features

The compound features:

  • A pyrazole ring, which is known for its diverse biological activities.
  • A dichlorophenyl group that may contribute to its pharmacological properties.
  • A methoxy group that can enhance lipophilicity and bioavailability.

Antimicrobial Activity

Research has indicated that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized pyrazoles display notable antifungal activity against various phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani .

CompoundTarget OrganismActivity
This compoundCytospora sp.Moderate
This compoundColletotrichum gloeosporioidesSignificant
This compoundFusarium solaniNotable

Anticancer Activity

Pyrazole derivatives have been explored for their anticancer potential. In vitro studies have shown that certain pyrazole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Case Studies

  • Antifungal Activity : A series of pyrazole derivatives were synthesized and tested against five phytopathogenic fungi. The results indicated that the presence of specific substituents on the pyrazole ring significantly influenced antifungal efficacy. The compound was among those tested and showed promising results against several strains .
  • Antimalarial Activity : Other related studies have evaluated the antimalarial activity of chloroquine-pyrazole analogues, demonstrating that modifications to the pyrazole structure can enhance efficacy against Plasmodium falciparum, highlighting the potential for further development in this area .

The biological activity of pyrazoles is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Pyrazoles can inhibit enzymes involved in critical metabolic pathways, such as xanthine oxidase, which is implicated in uric acid production .
  • Receptor Modulation : Some pyrazoles act on specific receptors within cells, influencing signaling pathways associated with cell growth and survival.

Properties

IUPAC Name

[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O2/c1-16-2-4-18(5-3-16)24(29)28-13-12-23(27-28)17-7-10-21(11-8-17)30-15-19-6-9-20(25)14-22(19)26/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSMGXVHJOVANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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